1-Cyclohexylpent-2-yne-1,5-diol
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Overview
Description
1-Cyclohexylpent-2-yne-1,5-diol is an organic compound characterized by a cyclohexyl group attached to a pent-2-yne backbone with hydroxyl groups at the first and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpent-2-yne-1,5-diol can be synthesized through multiple-step organic reactions. One common method involves the alkylation of cyclohexylacetylene followed by hydroxylation. The reaction typically requires a strong base such as sodium hydride (NaH) to deprotonate the alkyne, followed by the addition of an alkyl halide to form the desired carbon chain. Subsequent hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the specified positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, while advanced purification techniques like distillation and chromatography ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpent-2-yne-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with catalysts such as Pd/C or Lindlar’s catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of ethers or esters
Scientific Research Applications
1-Cyclohexylpent-2-yne-1,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylpent-2-yne-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The alkyne group may participate in cycloaddition reactions, forming covalent bonds with target molecules and altering their function .
Comparison with Similar Compounds
1-Cyclohexylpent-2-yne-1,5-diol can be compared with other similar compounds such as:
Cyclohexylmethanol: Lacks the alkyne group and has different reactivity.
Pent-2-yne-1,5-diol: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
Cyclohexylpentane-1,5-diol: Lacks the alkyne group, leading to different reactivity and applications.
Properties
CAS No. |
91098-92-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclohexylpent-2-yne-1,5-diol |
InChI |
InChI=1S/C11H18O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h10-13H,1-3,5-7,9H2 |
InChI Key |
JBIBVNFSNRUDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#CCCO)O |
Origin of Product |
United States |
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